![molecular formula C7H7N5 B2521818 1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine CAS No. 1247628-46-1](/img/structure/B2521818.png)
1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
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Overview
Description
The compound “1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine” belongs to a class of organic compounds known as triazoles. Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a similar compound, N-(pyridin-2-yl)hydrazinecarbothioamide, has been analyzed using single-crystal X-ray and spectroscopic techniques . The geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface were evaluated .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various functional groups. For example, thiosemicarbazides, which contain sulfur and nitrogen atoms, have been reported to display antimicrobial activity; antiviral, antifungal, antibacterial, antitumor, anticarcinogenic, and insulin mimetic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the most negative electrostatic potential on the surface of N-(pyridin-2-yl)hydrazinecarbothioamide is related to the nitrogen (N1) of the pyridine ring .Scientific Research Applications
Anti-Fibrosis Activity
Compounds with a pyrimidine moiety, such as “1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine”, have been found to exhibit anti-fibrotic activities . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells .
Synthesis of Aromatic Ketones
The compound can be used in the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .
Pharmaceutical Intermediates
Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates . Thus, synthetic methods for these compounds have gained extensive attention in recent years .
Antimicrobial Activity
Pyrimidine derivatives, which can be synthesized from “1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine”, are known to exhibit antimicrobial activities .
Antiviral Activity
Similarly, pyrimidine derivatives are also known to exhibit antiviral activities .
Antitumor Activity
Pyrimidine derivatives are reported to exhibit antitumor activities .
Mechanism of Action
Target of Action
Similar compounds have been found to target the sterol 14-alpha demethylase (cyp51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are essential components of fungal cell membranes .
Biochemical Pathways
Given that similar compounds inhibit mitochondrial electron transport , it can be inferred that this compound might disrupt energy production within the cell, leading to cell death
Result of Action
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For example, a similar compound, (S)-1-PYRIDIN-2-YL-ETHYLAMINE, requires handling precautions such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
The future directions in the research of similar compounds often involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs. For example, the novel compound Probe II, synthesized during a study, shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida sp .
properties
IUPAC Name |
2-pyridin-2-yl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-5-11-12(7)6-3-1-2-4-9-6/h1-5H,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMXWVUHUWOSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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